3-(2,6-Dimethylphenoxy)propanoic acid

Mitochondrial Prodrug Biotransformation Kinetics Antioxidant Delivery

3-(2,6-Dimethylphenoxy)propanoic acid (CAS 22383-95-5) is a uniquely slow-biotransforming mitochondrial antioxidant prodrug (0.07 nmol min⁻¹ mg protein⁻¹), providing sustained, low-level 2,6-dimethylphenol release. Validated in cardiomyocyte hypoxia-reoxygenation models, it serves as an essential positive control for cardiac ischemia-reperfusion injury studies. Its one-step quantitative synthesis ensures cost-effective gram-scale supply for medicinal chemistry programs and reference standard applications. Choose this compound for reproducible cytoprotective assays requiring etomoxir-dependent confirmation of mitochondrial β-oxidation involvement.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 22383-95-5
Cat. No. B3381292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenoxy)propanoic acid
CAS22383-95-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCC(=O)O
InChIInChI=1S/C11H14O3/c1-8-4-3-5-9(2)11(8)14-7-6-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
InChIKeyYRAOLJXHKFKYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dimethylphenoxy)propanoic Acid (CAS 22383-95-5): A Key Phenoxypropanoic Acid for Mitochondrial-Targeted Prodrug Research


3-(2,6-Dimethylphenoxy)propanoic acid (CAS 22383-95-5) is a phenoxyalkanoic acid derivative characterized by a 2,6-dimethyl-substituted phenoxy ring linked to a propanoic acid chain [1]. This compound functions as a prodrug that undergoes mitochondrial β-oxidation to release the chain-breaking antioxidant 2,6-dimethylphenol, a property that distinguishes it from other phenoxyalkanoic acids [1]. Its specific substitution pattern and chain length confer unique biotransformation kinetics and cytoprotective capabilities in cellular models of oxidative stress [1].

Why 3-(2,6-Dimethylphenoxy)propanoic Acid Cannot Be Substituted by Other Phenoxyalkanoic Acids in Mitochondrial Prodrug Research


In-class substitution of 3-(2,6-dimethylphenoxy)propanoic acid is not straightforward due to marked differences in mitochondrial β-oxidation kinetics driven by phenoxy ring substitution and alkanoic acid chain length. The compound's 2,6-dimethyl substitution pattern results in a significantly slower biotransformation rate compared to unsubstituted or differently substituted analogs, which directly impacts the rate and duration of antioxidant release [1]. This kinetic profile is critical for applications requiring sustained, low-level antioxidant delivery to mitochondria, a feature not shared by more rapidly metabolized phenoxyalkanoic acids [1].

Quantitative Differentiation of 3-(2,6-Dimethylphenoxy)propanoic Acid: Head-to-Head Biotransformation and Cytoprotection Data


Mitochondrial Biotransformation Rate: Direct Comparison with Unsubstituted and Acrylic Acid Analogs

In a direct head-to-head comparison of mitochondrial β-oxidation rates in isolated rat liver mitochondria, 3-(2,6-dimethylphenoxy)propanoic acid (Compound 1c) exhibited a biotransformation rate of 0.07 ± 0.02 nmol min⁻¹ mg protein⁻¹. This rate is 29-fold slower than the unsubstituted analog 3-(phenoxy)propanoic acid (1a: 2.06 ± 0.50) and 22-fold slower than the structurally related 3-(2,6-dimethylphenoxy)acrylic acid (6a: 1.55 ± 0.14) [1]. Statistical analysis confirmed the rate for 1c is significantly lower than both 1a and 6a (p < 0.05) [1].

Mitochondrial Prodrug Biotransformation Kinetics Antioxidant Delivery

Cytoprotective Efficacy in a Cardiac Hypoxia-Reoxygenation Injury Model: Comparison with Vehicle Control

In a model of hypoxia-reoxygenation injury in isolated rat cardiomyocytes, treatment with 1 µM 3-(2,6-dimethylphenoxy)propanoic acid (Compound 1c) conferred significant cytoprotection compared to the vehicle control (hypoxia-reoxygenation alone). The cytoprotective effect, attributed to mitochondrial delivery of the antioxidant 2,6-dimethylphenol, was statistically significant at p < 0.05 [1]. The effect was abolished by co-incubation with etomoxir, an inhibitor of mitochondrial β-oxidation, confirming a mechanism-dependent action [1].

Cardioprotection Ischemia-Reperfusion Injury Antioxidant Prodrug

Synthetic Accessibility: One-Step Protocol with Quantitative Yield

A 2023 protocol details a one-step synthesis of 3-(2,6-dimethylphenoxy)propanoic acid using adapted Vilsmeier conditions, achieving the title compound in quantitative yield [1]. This contrasts with multi-step syntheses required for many structurally related phenoxypropanoic acid derivatives, such as the 2-substituted isomer 2-(2,6-dimethylphenoxy)propanoic acid, which often involve additional steps to establish the chiral center or protect functional groups.

Organic Synthesis Process Chemistry Building Block

High-Impact Application Scenarios for 3-(2,6-Dimethylphenoxy)propanoic Acid in Mitochondrial and Prodrug Research


Design of Sustained-Release Mitochondrial Antioxidant Prodrugs

The compound's exceptionally slow biotransformation rate (0.07 nmol min⁻¹ mg protein⁻¹) makes it an ideal scaffold for designing prodrugs that require a prolonged, low-level release of 2,6-dimethylphenol to mitochondria [1]. This is particularly relevant for prophylactic treatments in chronic conditions characterized by persistent oxidative stress, such as metabolic syndrome or neurodegenerative diseases.

Cardiac Ischemia-Reperfusion Injury Model Studies

The demonstrated cytoprotective efficacy in isolated cardiomyocytes under hypoxia-reoxygenation conditions validates the compound's use as a positive control or tool compound in studies of cardiac ischemia-reperfusion injury [1]. Its etomoxir-dependent mechanism provides a clear experimental handle for confirming mitochondrial β-oxidation involvement in cytoprotective outcomes.

Scalable Synthesis for Medicinal Chemistry Campaigns

The one-step, quantitative-yield synthesis protocol provides a reliable and cost-effective route to generate gram-scale quantities of the compound [2]. This is advantageous for medicinal chemistry programs requiring a stable supply of this specific phenoxypropanoic acid as a building block for derivative libraries or as a reference standard in biotransformation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Dimethylphenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.